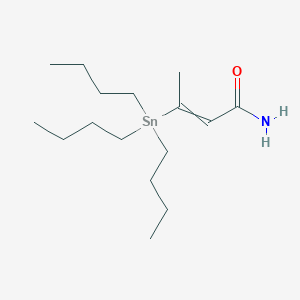
2-Butyl-5,6,7,8-tetramethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5,6,7,8-tetramethylquinoxaline is a heterocyclic compound belonging to the quinoxaline family.
Preparation Methods
The synthesis of 2-Butyl-5,6,7,8-tetramethylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the product . Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-Butyl-5,6,7,8-tetramethylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoxaline derivatives have shown promising activity against various biological targets, including enzymes and receptors.
Industry: Quinoxaline compounds are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-5,6,7,8-tetramethylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Butyl-5,6,7,8-tetramethylquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Known for its activity as a P2X1-purinoceptor antagonist.
2,3,6,7-Tetramethylquinoxaline: Used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
128764-96-5 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-butyl-5,6,7,8-tetramethylquinoxaline |
InChI |
InChI=1S/C16H22N2/c1-6-7-8-14-9-17-15-12(4)10(2)11(3)13(5)16(15)18-14/h9H,6-8H2,1-5H3 |
InChI Key |
FAJRGRBRQFFNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C(C(=C(C2=N1)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)




![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)

